molecular formula C9H7BrF2 B130816 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene CAS No. 159276-58-1

1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene

Cat. No.: B130816
CAS No.: 159276-58-1
M. Wt: 233.05 g/mol
InChI Key: VEHMGPJUOWKYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene (CAS 159276-58-1) is a halogenated aromatic compound characterized by a bromomethyl-substituted ethenyl group and two fluorine atoms at the 2- and 4-positions of the benzene ring. It serves as a key intermediate in the synthesis of antifungal agents, as noted in commercial catalogs . Its structure combines electrophilic bromine with electron-withdrawing fluorine substituents, rendering it reactive in cross-coupling and substitution reactions.

Properties

IUPAC Name

1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2/c1-6(5-10)8-3-2-7(11)4-9(8)12/h2-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHMGPJUOWKYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473174
Record name 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159276-58-1
Record name 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes Overview

The synthesis of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene involves strategic functionalization of a difluorobenzene core. Key approaches include:

  • Palladium-catalyzed cross-coupling to install the ethenyl-bromomethyl moiety.

  • Wittig olefination for constructing the ethenyl bridge.

  • Radical or electrophilic bromination of preformed propenyl intermediates.

  • Mitsunobu reactions for stereocontrolled etherification in multi-step pathways.

Each method varies in yield, scalability, and compatibility with sensitive functional groups, as detailed in subsequent sections.

Palladium-mediated coupling reactions enable direct introduction of the bromomethyl-ethenyl group onto the difluorobenzene ring. A representative protocol involves:

Reagents :

  • 2,4-Difluorophenylboronic acid

  • 1-Bromo-2-(1-fluorovinyl)benzene (precursor)

  • Pd₂(dba)₃ (palladium catalyst)

  • CsF (base)

Procedure :

  • Combine 2,4-difluorophenylboronic acid (1.2 eq) and 1-bromo-2-(1-fluorovinyl)benzene (1.0 eq) in anhydrous THF.

  • Add Pd₂(dba)₃ (5 mol%) and CsF (3.0 eq) under argon.

  • Heat at 80°C for 12 hours.

  • Purify via column chromatography (pentane/EtOAc) to isolate the product .

Yield : 78–82%
Key Advantage : High regioselectivity and tolerance for fluorine substituents .

Wittig Reaction Approach

The Wittig reaction constructs the ethenyl bridge while preserving halogen sensitivity.

Reagents :

  • 2,4-Difluorobenzaldehyde

  • (Bromomethyl)triphenylphosphonium bromide

  • NaHMDS (base)

Procedure :

  • Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in dry DCM.

  • Add (Bromomethyl)triphenylphosphonium bromide (1.1 eq) and NaHMDS (1.2 eq) at 0°C.

  • Stir at room temperature for 6 hours.

  • Quench with H₂O, extract with DCM, and concentrate.

  • Purify via silica gel chromatography .

Yield : 65–70%
Limitation : Competing elimination reactions may reduce efficiency .

Bromination of Propenyl Derivatives

Post-olefination bromination offers a stepwise route.

Reagents :

  • 1-[1-(Methyl)ethenyl]-2,4-difluoro-benzene

  • N-Bromosuccinimide (NBS)

  • AIBN (radical initiator)

Procedure :

  • Dissolve 1-[1-(methyl)ethenyl]-2,4-difluoro-benzene (1.0 eq) in CCl₄.

  • Add NBS (1.05 eq) and AIBN (0.1 eq).

  • Reflux at 80°C for 4 hours.

  • Filter and concentrate.

  • Recrystallize from hexane .

Yield : 60–68%
Side Products : Dibrominated byproducts (5–8%) .

Mitsunobu Reaction for Ether Formation

A multi-step strategy involving ether intermediates:

Reagents :

  • 2,4-Difluorophenol

  • Propargyl bromide

  • DIAD (azodicarboxylate)

  • PPh₃

Procedure :

  • React 2,4-difluorophenol (1.0 eq) with propargyl bromide (1.2 eq) via Mitsunobu conditions (DIAD/PPh₃).

  • Hydrogenate the alkyne to cis-alkene using Lindlar catalyst.

  • Brominate the allylic position with HBr/H₂O₂ .

Yield : 55–60% (over three steps)
Complexity : Requires careful control of hydrogenation stereochemistry .

Comparative Analysis of Methods

Method Catalyst/Reagents Yield (%) Advantages Limitations
Palladium Cross-CouplingPd₂(dba)₃, CsF78–82High selectivity, mild conditionsCostly catalysts
Wittig ReactionNaHMDS, PPh₃ reagent65–70Simple setupModerate yields, byproduct formation
Radical BrominationNBS, AIBN60–68ScalableRadical side reactions
Mitsunobu-HydrogenationDIAD, Lindlar catalyst55–60Stereochemical controlMulti-step, low overall yield

Chemical Reactions Analysis

1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, hydrogen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-(2-Bromo-1-phenylethenyl)-4-fluorobenzene (Compound 2b)

  • Structural Differences : Unlike the target compound, 2b lacks the bromomethyl group and features a single fluorine substituent at the 4-position. Additionally, it exhibits a 1:1 Z/E isomer ratio due to restricted rotation around the ethenyl bond .
  • Reactivity : The absence of a bromomethyl group limits its utility in nucleophilic substitutions. However, the ethenyl bromide moiety enables participation in Heck coupling or cycloaddition reactions.
  • Physical Properties : Reported as a colorless oil, contrasting with the crystalline solid form of the target compound .

1,1'-(Bromomethylene)bis(4-fluorobenzene)

  • Structural Differences : This compound contains two 4-fluorophenyl groups connected via a bromomethylene (–CHBr–) bridge instead of an ethenyl group. The absence of conjugation between aromatic rings reduces electronic delocalization .
  • Applications : Primarily used in cross-coupling reactions to generate biaryl structures. The bromomethylene bridge offers steric hindrance, influencing regioselectivity in catalysis .

1-Bromo-4-(1,1-difluoroethyl)benzene

  • Substituent Effects: Replaces the bromomethyl ethenyl group with a 1,1-difluoroethyl chain.
  • Synthetic Utility : The difluoroethyl group is advantageous in agrochemical synthesis, where fluorination improves lipophilicity and bioavailability .

4,4'-(2-(4-Bromophenyl)ethene-1,1-diyl)bis(fluorobenzene)

  • Structural Features : Contains a central ethene-1,1-diyl group linking a 4-bromophenyl and two fluorobenzene rings. The extended conjugation system may enhance UV absorption properties, making it suitable for optoelectronic applications .
  • Reactivity : The bromine atom at the para position facilitates Suzuki-Miyaura coupling, similar to the target compound .

1-Bromo-4-fluoro-2-methylbenzene

  • Simpler Structure : Lacks the ethenyl and bromomethyl groups, reducing steric and electronic complexity. The methyl group at the 2-position introduces steric hindrance, slowing electrophilic aromatic substitution .
  • Applications : Primarily used as a building block in pharmaceuticals, where simpler halogenation patterns are preferred .

Key Research Findings and Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Functional Groups Melting Point/State Key Applications Reference
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene C9H6BrF2 Bromomethyl ethenyl, 2,4-difluoro Solid (crystalline) Antifungal intermediates
1-(2-Bromo-1-phenylethenyl)-4-fluorobenzene C14H10BrF Bromoethenyl, 4-fluoro Colorless oil Organic synthesis
1,1'-(Bromomethylene)bis(4-fluorobenzene) C13H9BrF2 Bromomethylene bridge, 4-fluoro Not reported Biaryl coupling reactions
1-Bromo-4-(1,1-difluoroethyl)benzene C8H7BrF2 1,1-Difluoroethyl, 4-bromo Not reported Agrochemical synthesis
4,4'-(2-(4-Bromophenyl)ethene-1,1-diyl)bis(fluorobenzene) C20H12BrF2 Ethene-1,1-diyl, 4-bromo, 4-fluoro Not reported Optoelectronic materials

Biological Activity

1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene, with the molecular formula C9_9H7_7BrF2_2 and a molecular weight of 233.05 g/mol, is a compound that has garnered interest primarily for its potential biological activities, particularly as an intermediate in the synthesis of antifungal agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromomethyl group and difluoro substituents attached to a benzene ring. This structural arrangement enhances its electrophilic reactivity, making it a valuable candidate for further medicinal chemistry research.

The biological activity of this compound is largely attributed to its electrophilic nature. The bromomethyl group can act as an electrophile, allowing it to react with nucleophiles in biological systems. This interaction is crucial for its potential antifungal properties, as it may facilitate the compound's ability to disrupt fungal cellular processes.

Antifungal Properties

Research indicates that this compound serves as an intermediate in the development of antifungal agents. Its ability to interact with biological targets effectively positions it as a candidate for further investigation in medicinal chemistry aimed at treating fungal infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-Bromo-2-fluorobenzeneC6_6H4_4BrFLacks ethenyl group; simpler structure
2-Bromo-4-fluorotolueneC7_7H6_6BrFContains a methyl group; different reactivity
3-Bromo-2-fluorotolueneC7_7H6_6BrFDifferent position of bromine; altered properties
3-Chloro-4-fluorobenzaldehydeC7_7H4_4ClFContains aldehyde functional group; distinct reactivity

The distinct combination of bromomethyl and difluoro groups in this compound contributes to its unique chemical properties and potential reactivity compared to these analogs.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Potential areas for exploration include:

  • Detailed Mechanistic Studies : Investigating specific interactions at the molecular level could provide insights into its antifungal mechanisms.
  • In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.
  • Synthesis of Derivatives : Exploring derivatives of this compound to enhance biological activity and reduce toxicity.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromination of 1-ethyl-2,4-difluorobenzene using bromine (Br₂) in the presence of catalysts like Fe or AlBr₃ under controlled temperatures (0–25°C) ensures selective substitution at the methyl group . Industrial methods may use continuous flow reactors to optimize reaction kinetics and purity (>95% yield reported in small-scale lab syntheses) . Key variables include solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of Br₂, and reaction time to avoid over-bromination.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : ¹⁹F and ¹H NMR confirm substituent positions and detect impurities. For instance, the trifluoromethyl group in analogous compounds shows distinct ¹⁹F signals at δ -60 to -65 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 249.98 for C₉H₇BrF₂) .
  • X-ray Crystallography : Resolves spatial arrangement of the bromomethyl and fluorine groups, critical for understanding reactivity .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence nucleophilic substitution reactions at the bromomethyl site?

The electron-withdrawing effects of the 2,4-difluoro substituents activate the bromomethyl group for nucleophilic attack. For example, in SN₂ reactions with amines or thiols, the reaction rate increases under polar aprotic solvents (e.g., DMF) due to enhanced leaving-group departure. Kinetic studies show a 2.5× faster substitution rate compared to non-fluorinated analogs . Computational DFT analyses further reveal partial positive charge localization (≈+0.35 e) on the brominated carbon, facilitating nucleophilic displacement .

Q. What role does this compound play in the development of fluorescent probes or aggregation-induced emission (AIE) materials?

The bromomethyl group serves as a reactive handle for conjugating AIE-active moieties (e.g., tetraphenylethene derivatives). For instance, coupling with L-valine methyl ester via Suzuki-Miyaura cross-coupling produces AIEgens with strong emission in aggregated states, useful for real-time apoptosis monitoring . The difluoro substituents enhance photostability by reducing π-π stacking, as evidenced by 20% higher quantum yield compared to non-fluorinated analogs .

Q. How can contradictions in reported reaction outcomes (e.g., competing elimination vs. substitution) be resolved during derivatization?

Contradictions often arise from solvent choice and base strength. For example:

  • Polar aprotic solvents (DMSO) : Favor substitution (e.g., 85% yield in amine alkylation).
  • Bulky bases (DBU) : Promote elimination, forming ethenyl byproducts. Optimization involves adjusting base stoichiometry (≤1.2 eq.) and temperature (<40°C) . Mechanistic studies using deuterated analogs confirm competing pathways via kinetic isotope effects .

Q. What strategies are effective for regioselective functionalization of the ethenyl group?

  • Electrophilic addition : HBr gas in acetic acid selectively adds across the ethenyl bond, yielding dibrominated products with >90% regioselectivity .
  • Cross-metathesis : Grubbs catalyst enables coupling with terminal alkenes (e.g., styrene derivatives), forming extended π-conjugated systems for optoelectronic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.